molecular formula C30H36ClN7O2 B2543745 HS-10296盐酸盐 CAS No. 2134096-03-8

HS-10296盐酸盐

货号 B2543745
CAS 编号: 2134096-03-8
分子量: 562.12
InChI 键: CUXBWKDZKQGJNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HS-10296 hydrochloride, also known as Almonertinib, is an orally available and third-generation inhibitor of epidermal growth factor receptor (EGFR)-activating mutations and T790M-resistant mutation with limited activity against wild-type EGFR . It is developed by Shanghai Hansoh Biomedical Co., Ltd .


Molecular Structure Analysis

The chemical formula of HS-10296 hydrochloride is C30H36ClN7O2 . It is a pyrimidine-based drug, unlike the first and second-generation EGFR TKIs, which are quinazoline-based compounds .

科学研究应用

在癌细胞中的抑制和凋亡诱导

HS-10296盐酸盐是一种表皮生长因子受体酪氨酸激酶抑制剂(EGFRTKI),已显示出对三阴性乳腺癌MDA-MB-231细胞增殖具有显著的抑制作用。 Ge等人(2020年)进行的研究表明,HS-10296显著降低了这些癌细胞的存活率。该研究还发现,HS-10296诱导了细胞凋亡和自噬,通过激活与凋亡相关的蛋白酶-3和增强与自噬相关的蛋白轻链3B(LC3B)来证明。这些发现表明,HS-10296可以通过靶向EGFR/PI3K/AKT信号通路抑制癌细胞增殖并诱导细胞死亡机制(Ge et al., 2020)

EGFR T790M突变在肿瘤细胞中的靶向

HS-10296以其抑制表皮生长因子受体(EGFR)突变形式T790M的能力而闻名。这一特性在癌症治疗中具有重要意义,因为EGFR是许多肿瘤类型中突变的受体酪氨酸激酶,并在肿瘤细胞增殖和血管生成中起着关键作用。通过靶向与其他治疗方法耐药常见的EGFR T790M突变,HS-10296可以阻止由这种突变受体介导的信号传导,导致表达EGFR T790M的肿瘤细胞死亡。HS-10296的这一方面突显了其作为抗肿瘤药物的潜力,特别是在其他治疗由于癌细胞中特定基因突变而无效的情况下(Definitions, 2020)

作用机制

HS-10296 hydrochloride works by targeting both EGFR-sensitizing and T790M resistance mutations . This makes it effective against certain types of non-small cell lung cancer (NSCLC) that have these specific mutations .

安全和危害

The safety and hazards of HS-10296 hydrochloride are typically evaluated through clinical trials. For instance, a phase 1 trial aimed to evaluate the safety, efficacy, and pharmacokinetics of HS-10296 hydrochloride in patients with locally advanced or metastatic EGFR-mutated NSCLC .

未来方向

HS-10296 hydrochloride is currently being studied in various clinical trials. For example, a Phase III randomized, controlled, double-blind, multicenter clinical trial is evaluating the efficacy and safety of HS-10296 versus Gefitinib as first-line therapy for locally advanced or metastatic NSCLC with EGFR sensitizing mutations .

属性

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBWKDZKQGJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。